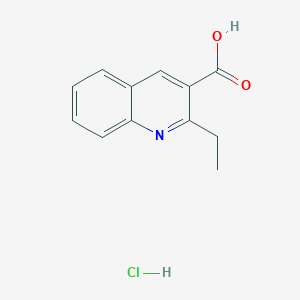

2-Ethyl-3-quinolinecarboxylic acid hydrochloride

説明

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-quinolinecarboxylic acid hydrochloride typically involves the reaction of quinoline derivatives with ethyl groups under specific conditions. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives . Another method includes the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and green chemistry principles to minimize environmental impact. Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also utilized to enhance yield and efficiency .

化学反応の分析

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 3 participates in classical acid-derived reactions:

Esterification

Reaction with alcohols under acidic or base-catalyzed conditions yields ester derivatives. For example:

-

Conditions : Methanol or ethanol with catalytic or at reflux (60–80°C).

-

Applications : Esters serve as intermediates for further derivatization in drug synthesis .

Amidation

Reaction with amines forms amides, often mediated by coupling agents (e.g., DCC, EDC):

-

Conditions : Dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

-

Biological Relevance : Amides are key in designing kinase inhibitors .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

Quinoline Ring Modifications

The ethyl-substituted quinoline core undergoes electrophilic and nucleophilic substitutions:

Electrophilic Substitution

Halogenation or nitration occurs preferentially at position 4 or 8 due to electron-withdrawing effects of the carboxylic acid:

| Reaction | Conditions | Product |

|---|---|---|

| Chlorination | , FeCl, 50°C | 4-Chloro-2-ethyl-3-quinolinecarboxylic acid |

| Nitration | , , 0°C | 8-Nitro derivative |

Nucleophilic Substitution

The ethyl group at position 2 can undergo oxidation or functionalization:

(yielding 2,3-dicarboxylic acid derivatives) .

Salt-Specific Reactivity

The hydrochloride salt influences solubility and reaction pathways:

Acid-Base Neutralization

Treatment with bases (e.g., NaOH) regenerates the free carboxylic acid:

Solubility-Driven Reactions

Enhanced water solubility enables reactions in polar solvents (e.g., hydrolysis of esters to acids) .

Biological Interactions

The compound interacts with enzymes via hydrogen bonding and π-stacking:

Comparative Reaction Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Ethanol, HSO, reflux | 82–95 | |

| Amidation | DMF, EDC, rt | 70–85 | |

| Decarboxylation | Cu, DMSO, 160°C | 65–78 |

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

2-Ethyl-3-quinolinecarboxylic acid hydrochloride has been investigated for its antibacterial properties. Research indicates that quinoline derivatives exhibit potent activity against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. These compounds have shown effectiveness in inhibiting the vascular endothelial growth factor receptor (VEGFR-2), which plays a vital role in tumor angiogenesis. A series of derivatives were synthesized and tested, revealing that specific modifications enhance their binding affinity and cytotoxicity against cancer cell lines .

Antimalarial Activity

The compound is also being explored for its antimalarial properties. Quinoline derivatives are known to interfere with the heme detoxification pathway in malaria parasites, making them potential candidates for new antimalarial drugs.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its reactivity allows it to participate in various chemical reactions, including Friedländer synthesis and other cyclization processes, leading to the formation of novel heterocyclic compounds .

Fluorescent Probes

The compound has been utilized as a fluorescent probe in biological assays due to its ability to interact with biomolecules. This application is particularly valuable in studying enzyme activities and cellular processes through fluorescence resonance energy transfer (FRET) techniques.

Agrochemical Applications

Herbicidal Properties

Research has demonstrated that certain quinoline derivatives exhibit herbicidal activity against various monocotyledonous and dicotyledonous plants. The application of this compound in agricultural settings could lead to the development of new herbicides that are effective yet environmentally friendly .

Industrial Applications

Dyes and Pigments

The compound is also used in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property enhances its applicability in textile and cosmetic industries where color stability is crucial.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against Staphylococcus aureus |

| Anticancer Agents | Inhibits VEGFR-2; potential for cancer therapy | |

| Antimalarial Drugs | Interferes with heme detoxification in malaria | |

| Organic Synthesis | Building Block for Complex Molecules | Versatile reactions leading to novel compounds |

| Fluorescent Probes | Useful in enzyme activity studies | |

| Agrochemical | Herbicides | Effective against various plant species |

| Industrial | Dyes and Pigments | Forms stable complexes with metal ions |

Case Studies

- Antibacterial Activity Study : A study published in 2023 examined the antibacterial effects of various quinoline derivatives against resistant strains of bacteria. The results indicated that this compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a recent publication, researchers designed new quinolone derivatives based on this compound aimed at targeting VEGFR-2. The study demonstrated that specific structural modifications enhanced binding affinity and cytotoxic effects on cancer cells, indicating promising therapeutic potential .

作用機序

The mechanism of action of 2-ethyl-3-quinolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes . Additionally, it can act as a ligand for various receptors, modulating cellular signaling pathways .

類似化合物との比較

Quinoline: The parent compound with a similar structure but without the ethyl and carboxylic acid groups.

2-Hydroxyquinoline: A derivative with a hydroxyl group at the 2-position, known for its chelating properties.

4-Hydroxyquinoline: Another derivative with a hydroxyl group at the 4-position, used in medicinal chemistry.

Uniqueness: 2-Ethyl-3-quinolinecarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and carboxylic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications .

生物活性

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a member of the quinoline family known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

This compound is synthesized primarily through methods such as the Friedländer synthesis, where aniline derivatives react with ketones under acidic or basic conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which enhance its chemical diversity and potential applications in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study highlighted its efficacy against Staphylococcus aureus and other Gram-positive bacteria. The compound's mechanism of action involves inhibiting bacterial enzymes critical for cell wall synthesis, thereby preventing bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This activity is attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

In biological assays, this compound has been utilized as a fluorescent probe to study enzyme inhibition. Its interaction with specific enzymes suggests potential applications in drug design aimed at modulating enzyme activity for therapeutic benefits.

The biological activity of this compound is primarily mediated by its ability to bind to the active sites of target enzymes. This binding inhibits enzymatic functions essential for microbial survival and cancer cell proliferation. The presence of the ethyl group and carboxylic acid moiety enhances its solubility and reactivity, facilitating interactions with biomolecules .

Comparative Analysis

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, apoptosis induction |

| 2-Hydroxyquinoline | Antimicrobial | Chelation of metal ions essential for bacterial growth |

| 4-Hydroxyquinoline | Anticancer | DNA intercalation and topoisomerase inhibition |

This table illustrates how variations in structure lead to differences in biological activity among quinoline derivatives.

Case Studies

Several studies have documented the biological effects of this compound:

- Antibacterial Evaluation : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 50 µg/mL, particularly against Staphylococcus aureus .

- Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Enzyme Interaction Studies : Fluorescent assays indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways critical for both bacterial survival and cancer cell proliferation .

特性

IUPAC Name |

2-ethylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10;/h3-7H,2H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOROPDPYYRUCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。